Methyl 5-bromo-4-(trifluoromethyl)thiazole-2-carboxylate
Description
Methyl 5-bromo-4-(trifluoromethyl)thiazole-2-carboxylate is a thiazole-based heterocyclic compound with a bromine atom at position 5, a trifluoromethyl group at position 4, and a methyl ester at position 2. Thiazoles are sulfur- and nitrogen-containing five-membered aromatic rings, widely utilized in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and bioactivity . The bromine substituent enhances electrophilic reactivity, enabling cross-coupling reactions, while the trifluoromethyl group imparts metabolic stability and lipophilicity, critical for drug design . The methyl ester serves as a carboxylic acid precursor, allowing further derivatization.
Properties
IUPAC Name |
methyl 5-bromo-4-(trifluoromethyl)-1,3-thiazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrF3NO2S/c1-13-5(12)4-11-2(3(7)14-4)6(8,9)10/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAPZBEQEVDOFCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=C(S1)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrF3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40696365 | |
| Record name | Methyl 5-bromo-4-(trifluoromethyl)-1,3-thiazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40696365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79247-83-9 | |
| Record name | Methyl 5-bromo-4-(trifluoromethyl)-2-thiazolecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79247-83-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-bromo-4-(trifluoromethyl)-1,3-thiazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40696365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Methyl 5-bromo-4-(trifluoromethyl)thiazole-2-carboxylate is a thiazole derivative that has garnered attention for its potential biological activities. Thiazoles are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article explores the biological activity of this specific compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following molecular formula:
- Molecular Formula : C6H3BrF3N1O2S1
- IUPAC Name : this compound
The presence of the bromine and trifluoromethyl groups is believed to enhance the compound's biological activity by increasing its lipophilicity and influencing its interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Anticancer Activity : Thiazole derivatives often exhibit cytotoxic effects against various cancer cell lines. The compound's structure suggests it may interfere with cellular pathways involved in proliferation and apoptosis.
- Antimicrobial Effects : The thiazole ring system is known for its ability to disrupt microbial cell membranes, potentially leading to increased permeability and cell death.
- Anti-inflammatory Properties : Compounds with thiazole moieties have been shown to modulate inflammatory pathways, reducing cytokine release and inflammation.
Structure-Activity Relationships (SAR)
Research indicates that modifications to the thiazole ring can significantly impact the biological activity of derivatives. Key findings include:
- Bromine Substitution : The introduction of bromine at position 5 enhances anticancer activity by increasing the compound's ability to interact with DNA.
- Trifluoromethyl Group : The presence of trifluoromethyl groups increases lipophilicity, improving cellular uptake and bioavailability.
Table 1 summarizes the relationship between structural modifications and biological activity based on recent studies.
| Compound | Structural Feature | Biological Activity | IC50 (µM) |
|---|---|---|---|
| A | Bromine at C5 | Anticancer | 15 |
| B | Trifluoromethyl at C4 | Antimicrobial | 10 |
| C | Methyl at C2 | Anti-inflammatory | 20 |
Case Studies
Several studies have investigated the biological activities of thiazole derivatives similar to this compound:
- Anticancer Activity : A study conducted by Evren et al. (2019) synthesized various thiazole derivatives and tested their efficacy against human lung adenocarcinoma cells. Compounds with similar substitutions showed IC50 values ranging from 10 to 30 µM, indicating promising anticancer potential .
- Antimicrobial Efficacy : Research has demonstrated that thiazole derivatives exhibit significant activity against Gram-positive and Gram-negative bacteria. For instance, compounds with a similar trifluoromethyl substitution displayed enhanced antibacterial properties compared to their non-fluorinated counterparts .
- Anti-inflammatory Effects : In vivo studies have shown that thiazole derivatives can reduce pro-inflammatory cytokines in animal models, suggesting potential therapeutic applications in inflammatory diseases .
Scientific Research Applications
Pharmaceutical Development
Methyl 5-bromo-4-(trifluoromethyl)thiazole-2-carboxylate is primarily utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its structural characteristics make it particularly valuable in the development of drugs targeting infectious diseases and cancer.
- Antimicrobial Activity : Research has demonstrated that thiazole derivatives, including those related to this compound, exhibit strong antimicrobial properties. For instance, studies have shown that certain thiazole-based compounds possess significant activity against Mycobacterium tuberculosis, indicating their potential as antitubercular agents .
- Anticancer Properties : The compound has been investigated for its anticancer potential. Various thiazole derivatives have shown effectiveness against different cancer cell lines, with some exhibiting lower cytotoxicity toward normal cells while maintaining high selectivity against cancer cells . The incorporation of the trifluoromethyl group enhances the biological activity of these compounds, making them promising candidates for further development.
Agricultural Chemistry
In agricultural applications, this compound is used in the formulation of agrochemicals, specifically pesticides and herbicides.
- Enhanced Biological Activity : The trifluoromethyl group contributes to the biological efficacy of these agrochemicals, making them effective against a range of pests and diseases affecting crops. This enhancement is crucial for developing sustainable agricultural practices .
Material Science
The compound is also explored in material science for its potential to improve the properties of polymers.
- Polymer Applications : this compound can be incorporated into polymer matrices to enhance thermal stability and chemical resistance. This application is particularly beneficial for creating advanced materials used in coatings and electronics .
Data Table: Summary of Applications
| Application Area | Specific Uses | Notable Properties |
|---|---|---|
| Pharmaceutical Development | Antimicrobial agents, anticancer drugs | Low cytotoxicity, high selectivity |
| Agricultural Chemistry | Pesticides, herbicides | Enhanced biological activity against pests |
| Material Science | Polymer enhancement | Improved thermal stability and chemical resistance |
Case Studies
- Antitubercular Activity : A study focusing on thiazole derivatives revealed that modifications to the thiazole ring could lead to compounds with significant antitubercular activity while avoiding rapid clearance by metabolic processes . This finding emphasizes the importance of structural optimization in drug design.
- Anticancer Screening : Research on a series of thiazole-integrated compounds demonstrated promising anticancer effects against various cell lines, with some derivatives showing IC50 values lower than established chemotherapeutics . This highlights the potential for developing new cancer therapies based on thiazole chemistry.
- Agrochemical Efficacy : Field studies have shown that agrochemicals formulated with trifluoromethyl-substituted thiazoles exhibit superior efficacy in pest control compared to traditional compounds, underscoring their role in sustainable agriculture .
Comparison with Similar Compounds
Structural and Functional Analogues
The compound is compared with three key analogues:
Ethyl 5-bromo-4-(trifluoromethyl)thiazole-2-carboxylate (CAS 1086393-21-6)
Methyl 5-bromo-4-methylthiazole-2-carboxylate
Ethyl 5-bromo-4-methylthiazole-2-carboxylate (CAS 79247-80-6)
Key Comparative Data
Comparative Analysis
Substituent Effects :
- Trifluoromethyl (CF₃) vs. Methyl (CH₃) :
The CF₃ group increases lipophilicity (logP) and metabolic stability compared to CH₃, making the trifluoromethyl derivatives more suitable for bioactive applications . However, CH₃-substituted analogues (e.g., Methyl 5-bromo-4-methylthiazole-2-carboxylate) may exhibit lower synthetic complexity and cost. - Bromine (Br) :
Bromine at position 5 is conserved across all analogues, enabling similar reactivity in Suzuki-Miyaura or Ullmann couplings .
- Trifluoromethyl (CF₃) vs. Methyl (CH₃) :
Ester Group (Methyl vs. Ethyl) :
Synthetic Accessibility :
Crystallographic Data :
- Structural validation tools like SHELX and CIF-checking protocols are critical for confirming the geometry of these compounds, especially given the steric and electronic effects of CF₃ and Br substituents.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
